2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide
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Overview
Description
2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its potential pharmacological and industrial applications.
Preparation Methods
The synthesis of 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide typically involves multiple steps. The synthetic route often starts with the preparation of the pyridazine core, followed by the introduction of the dimethylamino and oxo groups. The final steps involve the attachment of the fluorophenoxypropyl and methylacetamide moieties. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, possibly due to its interaction with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar compounds to 2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide include other pyridazine derivatives such as:
Pyridazine: The parent compound with a simpler structure.
Pyrimidine: Another six-membered ring with nitrogen atoms at positions 1 and 3.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4. These compounds share the pyridazine core but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3/c1-21(2)15-11-17(24)23(20-12-15)13-18(25)22(3)9-4-10-26-16-7-5-14(19)6-8-16/h5-8,11-12H,4,9-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWWRGQQILLSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N(N=C1)CC(=O)N(C)CCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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